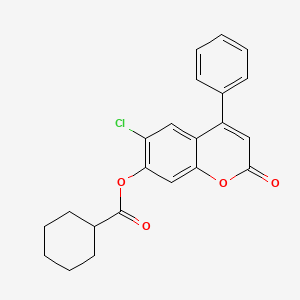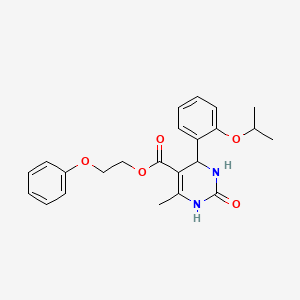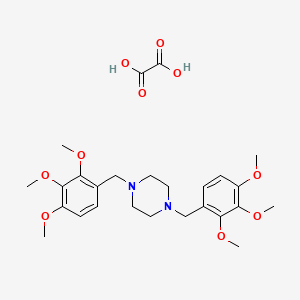![molecular formula C19H15IN2O4 B4974668 N-{2-[(4-iodobenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B4974668.png)
N-{2-[(4-iodobenzoyl)amino]-4-methoxyphenyl}-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[(4-iodobenzoyl)amino]-4-methoxyphenyl}-2-furamide, also known as C646, is a small molecule inhibitor that has been widely used in scientific research. C646 is a potent and selective inhibitor of the histone acetyltransferase (HAT) p300/CBP-associated factor (PCAF), which plays a critical role in a variety of biological processes, including gene transcription, DNA repair, and cell cycle regulation.
Mecanismo De Acción
N-{2-[(4-iodobenzoyl)amino]-4-methoxyphenyl}-2-furamide inhibits the histone acetyltransferase (HAT) activity of p300/CBP-associated factor (PCAF) by binding to the active site of the enzyme. This leads to a reduction in the acetylation of histone and non-histone proteins, which in turn affects gene transcription, DNA repair, and cell cycle regulation.
Biochemical and Physiological Effects:
N-{2-[(4-iodobenzoyl)amino]-4-methoxyphenyl}-2-furamide has been shown to have a variety of biochemical and physiological effects. For example, N-{2-[(4-iodobenzoyl)amino]-4-methoxyphenyl}-2-furamide has been shown to inhibit the growth and survival of cancer cells by inducing apoptosis and cell cycle arrest. N-{2-[(4-iodobenzoyl)amino]-4-methoxyphenyl}-2-furamide has also been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy. In addition, N-{2-[(4-iodobenzoyl)amino]-4-methoxyphenyl}-2-furamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-{2-[(4-iodobenzoyl)amino]-4-methoxyphenyl}-2-furamide in lab experiments is its high potency and selectivity for the histone acetyltransferase (HAT) p300/CBP-associated factor (PCAF). This allows for the specific inhibition of PCAF activity without affecting other HAT enzymes. However, one of the limitations of using N-{2-[(4-iodobenzoyl)amino]-4-methoxyphenyl}-2-furamide is its relatively high cost compared to other HAT inhibitors.
Direcciones Futuras
There are several future directions for the use of N-{2-[(4-iodobenzoyl)amino]-4-methoxyphenyl}-2-furamide in scientific research. One area of interest is the development of more potent and selective HAT inhibitors for use in cancer therapy. Another area of interest is the study of the role of PCAF in other biological processes, such as cell differentiation and development. Finally, the use of N-{2-[(4-iodobenzoyl)amino]-4-methoxyphenyl}-2-furamide in combination with other therapies, such as immunotherapy, may also be an area of future research.
Métodos De Síntesis
N-{2-[(4-iodobenzoyl)amino]-4-methoxyphenyl}-2-furamide can be synthesized using a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 4-iodobenzoic acid, which is then coupled with 4-methoxyaniline to form the intermediate product. The intermediate is then subjected to a series of reactions to form the final product, N-{2-[(4-iodobenzoyl)amino]-4-methoxyphenyl}-2-furamide.
Aplicaciones Científicas De Investigación
N-{2-[(4-iodobenzoyl)amino]-4-methoxyphenyl}-2-furamide has been widely used in scientific research to study the role of p300/CBP-associated factor (PCAF) in various biological processes. For example, N-{2-[(4-iodobenzoyl)amino]-4-methoxyphenyl}-2-furamide has been used to investigate the role of PCAF in regulating gene transcription, DNA repair, and cell cycle regulation. N-{2-[(4-iodobenzoyl)amino]-4-methoxyphenyl}-2-furamide has also been used to study the effect of PCAF inhibition on cancer cell growth and survival.
Propiedades
IUPAC Name |
N-[2-[(4-iodobenzoyl)amino]-4-methoxyphenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15IN2O4/c1-25-14-8-9-15(21-19(24)17-3-2-10-26-17)16(11-14)22-18(23)12-4-6-13(20)7-5-12/h2-11H,1H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTINYNUZBBUJRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3=CC=C(C=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15IN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-{[(4-iodophenyl)carbonyl]amino}-4-methoxyphenyl)furan-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-acetyl-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetamide](/img/structure/B4974598.png)

![2-(2-nitrophenoxy)-N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4974611.png)
![9-[4-(allyloxy)-3-ethoxyphenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B4974624.png)
![5-(butoxymethyl)-2-nitro-5,6-dihydro[1,3]oxazolo[3,2-b][1,2,4]triazole](/img/structure/B4974628.png)
![2,2'-[[5-(benzoylamino)-1,3-phenylene]bis(carbonylimino)]dibenzoic acid](/img/structure/B4974634.png)


![N-{1-[1-(cyclopentylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide](/img/structure/B4974656.png)
![3-methyl-5-{2-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4974661.png)

![2-chloro-N-{1-[1-(3-phenylpropyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B4974677.png)
![{4-benzyl-1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-fluorobenzyl]-4-piperidinyl}methanol](/img/structure/B4974681.png)